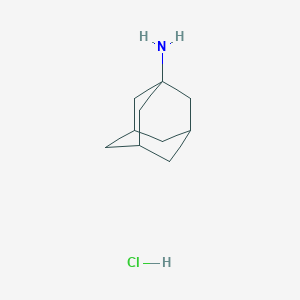
Amantadine hydrochloride
Overview
Description
- It is used to treat Parkinson’s disease and related symptoms, such as stiffness, tremors, and uncontrolled muscle movements caused by certain drugs.
- Additionally, it can be used to treat or prevent influenza A in both adults and children .
Mechanism of Action
Target of Action
Amantadine hydrochloride primarily targets the M2 protein , a proton channel present in the influenza A virus . It also interacts with the dopamine system in the brain, making it useful in treating conditions like Parkinson’s disease .
Mode of Action
This compound acts as an antagonist of the influenza A virus’s M2 proton channel . By blocking this channel, it prevents the release of the virus’s genetic material into the host cell, inhibiting the virus’s ability to replicate . In the context of Parkinson’s disease, this compound likely increases the synthesis and release of dopamine, possibly inhibiting dopamine uptake .
Biochemical Pathways
It is known to influence thedopaminergic system , which plays a crucial role in movement and reward . In terms of its antiviral activity, it disrupts the life cycle of the influenza A virus by blocking the M2 proton channel .
Pharmacokinetics
This compound has a bioavailability of 86–90% when administered orally . It binds to about 67% of plasma proteins and undergoes minimal metabolism, mostly to acetyl metabolites . The elimination half-life ranges from 10–31 hours , and the drug is primarily excreted in the urine .
Result of Action
The antiviral action of this compound results in the inhibition of influenza A virus replication, reducing the severity and duration of influenza symptoms . In Parkinson’s disease, it helps to improve muscle control and reduce stiffness, allowing for more normal body movements .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other CNS stimulants or anticholinergic drugs can enhance its effects on the central nervous system . Additionally, renal function significantly impacts the drug’s clearance, making it contraindicated in individuals with end-stage kidney disease . The drug’s synthesis can also be made more environmentally friendly through the use of milder reaction conditions and less toxic reagents .
Preparation Methods
Synthetic Routes: Amantadine hydrochloride can be synthesized through various routes, including chemical reactions involving .
Industrial Production: The industrial production methods involve efficient synthesis and purification processes to obtain high-quality this compound.
Chemical Reactions Analysis
Reactions: Amantadine hydrochloride undergoes various chemical reactions, including , , and reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve , while reduction could use and a catalyst.
Major Products: These reactions yield products such as amantadine derivatives and intermediates.
Scientific Research Applications
Chemistry: Researchers study amantadine hydrochloride’s reactivity, stability, and applications in drug design.
Biology: It may be used in cell culture studies or as a tool to investigate viral entry mechanisms.
Industry: Pharmaceutical companies explore its use in antiviral drug development.
Comparison with Similar Compounds
Uniqueness: Unlike other antiviral drugs, amantadine hydrochloride combines antiviral and antiparkinsonian properties.
Similar Compounds: Other adamantane derivatives include rimantadine (used for influenza) and memantine (used in Alzheimer’s disease).
Properties
IUPAC Name |
adamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLHOYHSEKDWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
768-94-5 (Parent) | |
| Record name | Amantadine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50874031 | |
| Record name | 1-Adamantanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
665-66-7 | |
| Record name | Amantadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=665-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amantadine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amantadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amantadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Adamantanamine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amantadine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMANTADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6Q1EO9TD0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Amantadine hydrochloride exerts its antiviral activity primarily by interfering with the M2 protein of influenza A virus. [, , , ] This interference prevents the release of infectious viral nucleic acid into the host cell, thus inhibiting viral replication. [, ] While the exact mechanism remains unclear, it is suggested that this compound targets the transmembrane domain of the M2 protein, hindering its function. [, ] In some cases, this compound has also been observed to disrupt virus assembly during replication. []
A: this compound is chemically designated as 1-adamantanamine hydrochloride. [, , ] Its molecular formula is C10H17N • HCl, and it has a molecular weight of 187.71. [, , ] Structurally, it is a tricyclo[3.3.1.13,7]decan-1-amine hydrochloride. []
A: this compound is a stable white or nearly white crystalline powder. [, , ] It demonstrates good solubility in water and is also soluble in alcohol and chloroform. [, , ] One study revealed the stability of this compound under various stress conditions, including boiling, acidic and alkaline hydrolysis, oxidation, and ultraviolet irradiation. [] These characteristics make it suitable for various formulations, including capsules and tablets. [, , , , ]
A: this compound is a stable compound, and its formulations typically aim to optimize its delivery and bioavailability. Common formulations include capsules and tablets. [, , ] Research has investigated the use of solid microneedles as a potential transdermal delivery system for this compound, but further research is needed. []
A: The widespread use of this compound and similar compounds has led to the emergence of resistant influenza A strains. [, ] These strains often exhibit mutations in the M2 protein, particularly at positions S31N, V27A, and L26F. [] These mutations alter the structure of the M2 channel, reducing this compound's binding affinity and, therefore, its effectiveness. [] This highlights the need for ongoing surveillance and development of new antiviral agents.
ANone: Various analytical techniques have been employed for the characterization and quantification of this compound in different matrices. These include:
- High-Performance Liquid Chromatography (HPLC): This method is widely used for determining the content of this compound in pharmaceutical formulations like tablets and capsules. [, , ] Different HPLC methods, including those coupled with evaporative light scattering detection (ELSD) [] and gradient elution with dual-wavelength detection [], have been successfully applied.
- Gas Chromatography (GC): GC, particularly when coupled with a flame ionization detector (FID), has proven effective for determining related substances and impurities in this compound samples. [, ] This method allows for the separation and identification of various impurities, ensuring product quality control.
- UV Spectrophotometry: Combined with chemometrics, UV spectrophotometry offers a rapid and straightforward approach for analyzing compound paracetamol and this compound mixtures. [, ] This method allows for the classification and identification of drugs, as well as component analysis.
- Microfluidic Chip Method with Contactless Conductivity Detection: This emerging technique provides a rapid and sensitive approach for quantifying this compound in tablets. [] The method offers advantages such as simplicity, speed, and reproducibility.
A: this compound exhibits good solubility in water, alcohol, and chloroform. [, , ] Its dissolution rate has been a focus of study, especially in the context of developing novel crystal forms and formulations. For example, a novel crystal form of paracetamol, when used in a compound formulation with this compound, demonstrated a dissolution rate exceeding 97%. [] This highlights the importance of exploring different solid-state forms and formulations to optimize the dissolution and bioavailability of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



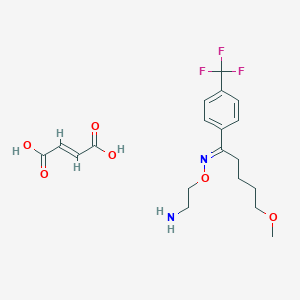
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)


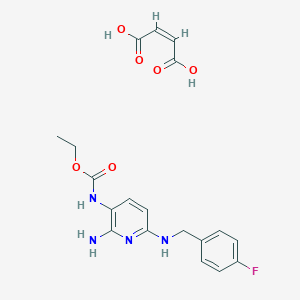

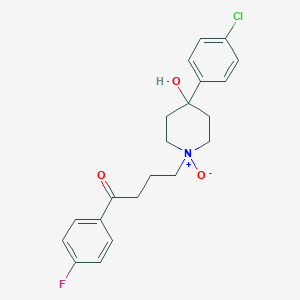

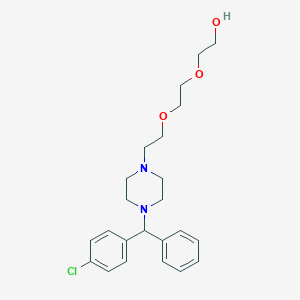


![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)

